GSK467: A Technical Guide to a Selective KDM5B Inhibitor
GSK467: A Technical Guide to a Selective KDM5B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of GSK467, a potent and selective small molecule inhibitor of the histone demethylase KDM5B (also known as JARID1B or PLU1). This guide details its mechanism of action, biochemical and cellular activities, and relevant experimental protocols, presenting a valuable resource for researchers in epigenetics and oncology drug discovery.
Executive Summary
GSK467 is a cell-permeable inhibitor that targets the 2-oxoglutarate (2-OG) binding pocket of the KDM5B enzyme, a member of the JmjC domain-containing histone demethylase family.[1] KDM5B plays a critical role in transcriptional regulation by removing methyl marks from histone H3 lysine 4 (H3K4), primarily converting tri- and di-methylated H3K4 (H3K4me3/me2) to less methylated states. Dysregulation of KDM5B is implicated in various cancers, where it often acts as an oncogene by repressing tumor suppressor genes and activating pro-proliferative signaling pathways. GSK467 offers a chemical tool to probe KDM5B function and explore its therapeutic potential.
Quantitative Data and Selectivity Profile
GSK467 demonstrates high potency for KDM5B with significant selectivity against other histone demethylases, including other KDM subfamilies. The key quantitative metrics for GSK467 and other relevant KDM5B inhibitors are summarized below.
Table 1: Biochemical Potency and Selectivity of GSK467
| Compound | Target | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Selectivity | Reference(s) |
| GSK467 | KDM5B | Cell-free | 10 | 26 | >180-fold vs KDM4C; No measurable activity vs KDM6 | [1][2][3] |
| GSK467 | KDM4C | Cell-free | - | ~4,680 | - | [1][2] |
Table 2: Cellular Activity of GSK467
| Cell Line | Assay Type | Incubation Time | IC₅₀ (µM) | Effect | Reference(s) |
| MM.1S (Multiple Myeloma) | Proliferation | 6 days | >50 | Anti-proliferative | [1][2] |
| Hepatocellular Carcinoma (HCC) Cells | Multiple | - | Not specified | Inhibits spheroid formation, colony formation, invasion, and migration | [2] |
Table 3: Comparative Biochemical Potency of Other KDM5B Inhibitors
| Compound | Target | IC₅₀ (µM) | Reference(s) |
| 2,4-PDCA | KDM5B | 3 ± 1 | [4] |
| GSK-J1 | KDM5B | 0.55 | [4] |
| Compound 54j | KDM5B | 0.014 | [4] |
| Compound 54k | KDM5B | 0.023 | [4] |
| CPI-455 (pan-KDM5) | KDM5B | 0.003 | [4] |
Mechanism of Action and Signaling Pathways
KDM5B is a Fe(II) and 2-oxoglutarate-dependent oxygenase that removes methyl groups from H3K4.[4] This demethylation activity, particularly the removal of the H3K4me3 mark from gene promoters, is associated with transcriptional repression. GSK467 acts as a competitive inhibitor by occupying the 2-OG binding site within the catalytic JmjC domain, thereby preventing the demethylation reaction.[1][4] The subsequent increase in H3K4me3 levels at target gene promoters can lead to the reactivation of tumor suppressor genes and modulation of oncogenic signaling pathways.
Core Epigenetic Mechanism
The primary mechanism involves the direct inhibition of KDM5B's demethylase activity, leading to an accumulation of H3K4me3 at specific genomic loci.
Figure 1. Mechanism of KDM5B inhibition by GSK467.
Key Downstream Signaling Pathways
KDM5B has been shown to influence several critical cancer-related signaling pathways. Inhibition with GSK467 is expected to counteract these effects.
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PI3K/AKT Pathway: In prostate cancer, KDM5B can activate the PI3K/AKT pathway by directly binding to the PIK3CA promoter, increasing the transcription of the p110α subunit.[1][5][6] In some contexts, it may also degrade the tumor suppressor PTEN.[7]
Figure 2. KDM5B regulation of the PI3K/AKT signaling pathway.
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RB/E2F Pathway: KDM5B is a component of the Retinoblastoma (RB) protein pathway. By associating with E2F target genes, it contributes to the repression of cell cycle genes, and its depletion can phenocopy the loss of RB1, leading to bypass of senescence.[8][9]
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Hepatocellular Carcinoma (HCC) Specific Axis: In HCC, KDM5B represses the expression of microRNA-448 (miR-448) by demethylating H3K4me3 on its promoter. Reduced miR-448 levels lead to increased expression of its target, YTHDF3, which in turn promotes the expression of ITGA6, driving HCC self-renewal and progression.[2][10]
Figure 3. KDM5B-mediated miR-448/YTHDF3/ITGA6 axis in HCC.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize KDM5B inhibitors like GSK467.
KDM5B Biochemical Inhibition Assay (AlphaLISA Format)
This protocol describes a homogeneous, high-throughput assay to measure the biochemical activity of KDM5B and its inhibition by compounds like GSK467. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format detects the demethylated product using a specific antibody.[11][12]
Workflow Diagram:
Figure 4. Workflow for a KDM5B AlphaLISA biochemical assay.
Methodology:
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Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20). Prepare stock solutions of recombinant human KDM5B enzyme, biotinylated H3(1-21)K4me3 peptide substrate, 2-OG, Fe(II), and L-ascorbate. Prepare serial dilutions of GSK467 in DMSO, followed by dilution in assay buffer.
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Enzyme Reaction: To a 384-well microplate, add the GSK467 dilution (or DMSO for controls). Add KDM5B enzyme and incubate for a short pre-incubation period (e.g., 15 min at room temperature).
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Initiate Reaction: Initiate the demethylation reaction by adding a substrate/co-factor mix containing the biotinylated H3K4me3 peptide, 2-OG, Fe(II), and ascorbate.
-
Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
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Detection: Stop the reaction and begin detection by adding a mix of AlphaLISA Acceptor beads conjugated with an antibody specific to the demethylated product (e.g., anti-H3K4me2)[11]. Incubate for 60 minutes.
-
Final Step: Add Streptavidin-coated Donor beads, which bind to the biotinylated peptide substrate. Incubate for 30 minutes in the dark.
-
Data Acquisition: Read the plate on an Alpha-enabled plate reader. The signal is inversely proportional to KDM5B inhibition. Calculate IC₅₀ values using non-linear regression analysis.
Cellular H3K4me3 Level Assessment by Western Blot
This protocol is used to determine if GSK467 treatment leads to an increase in the global levels of H3K4me3 in cells, consistent with its mechanism of action.
Methodology:
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Cell Culture and Treatment: Plate cells (e.g., MM.1S, HCC cell lines) at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of GSK467 (and a DMSO vehicle control) for a specified time (e.g., 24-72 hours).
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS containing protease inhibitors.
-
Lyse cells in a Triton Extraction Buffer (TEB) to release nuclei.[13]
-
Pellet the nuclei by centrifugation and discard the supernatant.
-
Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H₂SO₄ and incubate overnight at 4°C with rotation to acid-extract basic histone proteins.[13][14]
-
Centrifuge to pellet debris and collect the supernatant containing histones.
-
Neutralize the acid and determine protein concentration using a Bradford or BCA assay.
-
-
Western Blotting:
-
Separate 10-15 µg of extracted histones per lane on an SDS-PAGE gel (e.g., 15% acrylamide).
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K4me3 overnight at 4°C.
-
Use an antibody against total Histone H3 as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities to determine the relative change in H3K4me3 levels.[15]
-
Transwell Cell Invasion Assay
This assay measures the ability of cancer cells to invade through a simulated extracellular matrix (ECM), a key feature of metastasis that may be inhibited by GSK467.[16][17]
Methodology:
-
Chamber Preparation: Use Transwell inserts with a porous membrane (e.g., 8 µm pores). Coat the apical side of the membrane with a thin layer of ECM gel (e.g., Matrigel) and allow it to solidify in a cell culture incubator.
-
Cell Preparation: Culture cells to ~80% confluency. Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Assay Setup:
-
Place the coated Transwell inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Harvest the starved cells and resuspend them in serum-free medium containing different concentrations of GSK467 or DMSO vehicle.
-
Seed the cell suspension (e.g., 5 x 10⁴ cells) into the upper chamber of the inserts.
-
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Analysis:
-
After incubation, carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.
-
Fix the cells that have invaded to the bottom surface of the membrane with methanol or paraformaldehyde.
-
Stain the fixed cells with a solution such as Crystal Violet.[16]
-
Wash and air-dry the inserts.
-
Image several random fields of the membrane's underside using a microscope and count the number of stained cells. The reduction in cell count in GSK467-treated wells compared to the control indicates inhibition of invasion.
-
Spheroid Formation Assay
This assay assesses the impact of GSK467 on cancer cell self-renewal and tumorigenicity in a 3D culture model.[18][19]
Methodology:
-
Cell Plating: Use ultra-low attachment 96-well plates with a U-bottom shape to promote spheroid formation.
-
Single Cell Suspension: Prepare a single-cell suspension of the cancer cells in a suitable spheroid-forming medium (e.g., serum-free medium supplemented with EGF and bFGF).
-
Treatment and Seeding: Add various concentrations of GSK467 or DMSO vehicle to the cell suspension. Seed the cells at a low density (e.g., 500-1000 cells/well) into the ultra-low attachment plate.[20]
-
Incubation: Incubate the plate for 7-14 days. Add fresh medium containing the respective treatments every 3-4 days.
-
Quantification:
-
Count the number of spheroids formed in each well that are above a certain size threshold (e.g., >50 µm in diameter).
-
The sphere formation efficiency (SFE) can be calculated as: (Number of spheroids / Number of cells seeded) x 100%.
-
A decrease in the SFE in GSK467-treated wells indicates an inhibitory effect on self-renewal.
-
Conclusion
GSK467 is a well-characterized, selective inhibitor of KDM5B with demonstrated biochemical and cellular activity. Its ability to modulate H3K4 methylation and impact key oncogenic signaling pathways makes it an essential tool for epigenetic research. The data and protocols provided in this guide offer a solid foundation for scientists aiming to investigate the biological roles of KDM5B and explore the therapeutic potential of its inhibition in oncology and other disease areas.
References
- 1. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KDM5B Is Essential for the Hyperactivation of PI3K/AKT Signaling in Prostate Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. KDM5B regulates the PTEN/PI3K/Akt pathway to increase sorafenib-r...: Ingenta Connect [ingentaconnect.com]
- 8. The Histone Demethylase Jarid1b (Kdm5b) Is a Novel Component of the Rb Pathway and Associates with E2f-Target Genes in MEFs during Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. KDM5B promotes self-renewal of hepatocellular carcinoma cells through the microRNA-448-mediated YTHDF3/ITGA6 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. biochem.slu.edu [biochem.slu.edu]
- 15. Histone western blot protocol | Abcam [abcam.com]
- 16. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 17. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tumor Spheroid Formation Assay [sigmaaldrich.com]
- 19. corning.com [corning.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
